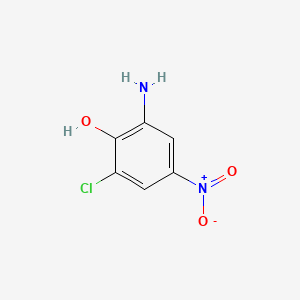

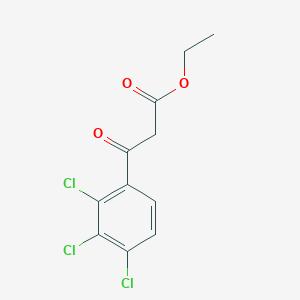

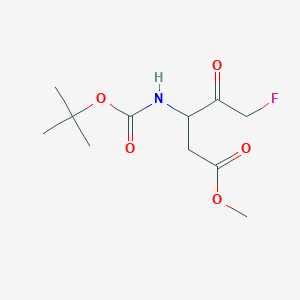

5-Chloro-4-methylpyridine-2,3-diamine

概要

説明

5-Chloro-4-methylpyridine-2,3-diamine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound of interest, while not directly studied in the provided papers, is related to the pyridine derivatives that have been synthesized and analyzed in the research. These derivatives are of significant interest in medicinal chemistry due to their potential as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been described using halogen dance reactions. This method allows for the introduction of various functional groups onto the pyridine ring, which can be further manipulated chemically . Although the exact synthesis of 5-Chloro-4-methylpyridine-2,3-diamine is not detailed, the methodologies applied for halogenated pyridines could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This compound crystallizes with two independent molecules in the asymmetric unit, showcasing specific geometric parameters and intermolecular interactions such as hydrogen bonding and π-π stacking . These techniques and findings provide a foundation for understanding the molecular structure of pyridine derivatives, which could be extrapolated to analyze the structure of 5-Chloro-4-methylpyridine-2,3-diamine.

Chemical Reactions Analysis

The reactivity of a related compound, 5-chloro-2,4-dihydroxypyridine, has been examined with agents such as bromine and aqueous solutions of hydrobromic and hydrochloric acid . These studies highlight the reactivity of the chloro and hydroxy groups on the pyridine ring, which is relevant for understanding the chemical behavior of 5-Chloro-4-methylpyridine-2,3-diamine, as it may undergo similar reactions due to the presence of a chloro substituent.

Physical and Chemical Properties Analysis

Spectroscopic techniques, including IR, NMR, and electronic spectroscopy, have been employed to study the structural features of pyridine derivatives. Optical properties were investigated using UV-vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima for the compound studied . These properties are influenced by the specific substituents on the pyridine ring, and similar analyses could be applied to 5-Chloro-4-methylpyridine-2,3-diamine to determine its physical and chemical properties.

科学的研究の応用

1. Intermediate in Pharmaceutical and Pesticide Synthesis

5-Chloro-4-methylpyridine-2,3-diamine serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides. For example, it has been used in the preparation of 2-Chloro-5-Trichloromethylpyridine, an essential intermediate for many medicines and pesticides (Su Li, 2005). This process involves extraction, distillation, and chromatography techniques to achieve high purity.

2. Synthesis of Antitumor Compounds

Researchers have employed 5-Chloro-4-methylpyridine-2,3-diamine in synthesizing compounds with antitumor properties. An example is the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a lipid-soluble inhibitor of mammalian dihydrofolate reductase showing significant activity against certain carcinomas (E. Grivsky et al., 1980).

3. Development of Metallo-Helicate Hosts for Anions

The compound has also been integral in developing metallo-helicate complexes, which have applications in anion binding. The formation of such complexes has been studied using derivatives of 5-Chloro-4-methylpyridine-2,3-diamine (S. Goetz, P. Kruger, 2006).

4. Role in Synthesizing Bioactive Molecules

This chemical is used in preparing bioactive molecules, particularly in synthesizing various imines (Schiff bases), which have reported applications as herbicides, fungicides, and in biology (B. Gangadasu et al., 2002).

5. Involvement in Pyridylmethylation Reactions

The compound plays a role in pyridylmethylation reactions. These reactions are significant for synthesizing a range of chemically modified compounds, which can have diverse applications in chemistry and biology (M. Iwata, H. Kuzuhara, 1982).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

5-chloro-4-methylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWAKJOKUAKTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659337 | |

| Record name | 5-Chloro-4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methylpyridine-2,3-diamine | |

CAS RN |

662117-20-6 | |

| Record name | 5-Chloro-4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)